- Electroorganic reactions. 38. Mechanism of electrooxidative cleavage of lignin model dimers, Journal of Organic Chemistry, 1991, 56(26), 7305-13
Cas no 94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate)
94687-10-2 structure
Product Name:Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
CAS-Nr.:94687-10-2
MF:C20H24O7
MW:376.400366783142
MDL:MFCD28399424
CID:2093305
PubChem ID:15128072
Update Time:2025-09-27
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- Ethyl β-hydroxy-3,4-dimethoxy-α-(2-methoxyphenoxy)benzenepropanoate (ACI)
- Hydracrylic acid, 3-(3,4-dimethoxyphenyl)-2-(o-methoxyphenoxy)-, ethyl ester (7CI)
- MFCD28399424
- Benzenepropanoic acid,b-hydroxy-3,4-dimethoxy-a-(2-methoxyphenoxy)-, ethyl ester
- DB-108771
- C20H24O7
- ETHYL 2-(2-METHOXYPHENOXY)-3-HYDROXY-3-(3,4-DIMETHOXYPHENYL)PROPANOATE
- ethyl3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
- CS-0045359
- Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate
- SY046091
- 94687-10-2
- AKOS025287179
- DS-9474
- SCHEMBL15965416
-
- MDL: MFCD28399424
- Inchi: 1S/C20H24O7/c1-5-26-20(22)19(27-16-9-7-6-8-14(16)23-2)18(21)13-10-11-15(24-3)17(12-13)25-4/h6-12,18-19,21H,5H2,1-4H3
- InChI-Schlüssel: WXFAFGNQMYMUDX-UHFFFAOYSA-N
- Lächelt: O=C(C(C(C1C=C(OC)C(OC)=CC=1)O)OC1C(OC)=CC=CC=1)OCC
Berechnete Eigenschaften
- Genaue Masse: 376.15220310g/mol
- Monoisotopenmasse: 376.15220310g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 27
- Anzahl drehbarer Bindungen: 10
- Komplexität: 444
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 2
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topologische Polaroberfläche: 83.4Ų
Experimentelle Eigenschaften
- Siedepunkt: 533.2℃ at 760 mmHg
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019064271-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 100mg |
$161.66 | 2023-08-31 | |
| Alichem | A019064271-250mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 250mg |
$258.56 | 2023-08-31 | |
| Alichem | A019064271-1g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 1g |
$646.32 | 2023-08-31 | |
| Alichem | A019064271-5g |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95% | 5g |
$2133.07 | 2023-08-31 | |
| Chemenu | CM116320-100mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 100mg |
$207 | 2021-06-17 | |
| Chemenu | CM116320-250mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 250mg |
$331 | 2021-06-17 | |
| Chemenu | CM116320-1g |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 1g |
$826 | 2021-06-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-100mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 100mg |
1111CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EB133-250mg |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate |
94687-10-2 | 95+% | 250mg |
2374CNY | 2021-05-08 | |
| Chemenu | CM116320-100mg |
Ethyl 3-(3,4-Dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propionate |
94687-10-2 | 95% | 100mg |
$207 | 2022-06-09 |
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 2 h, -78 °C; 0.5 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 0.5 h, -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Catalytic hydrotreatment of β-O-4 ether in lignin: cleavage of the C-O bond and hydrodeoxygenation of lignin-derived phenols in one pot, ACS Sustainable Chemistry & Engineering, 2020, 8(38), 14511-14523
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 15 min, -78 °C; 30 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
1.2 Solvents: Tetrahydrofuran ; -78 °C; 4 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; cooled
Referenz
- Selective Cleavage of Lignin Model Compounds via a Reverse Biosynthesis Mechanism, Organic Letters, 2023, 25(26), 4792-4796
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C
1.3 Reagents: Carbon dioxide
Referenz
- Investigating homogeneous Co/Br-/H2O2 catalysed oxidation of lignin model compounds in acetic acid, Catalysis Science & Technology, 2019, 9(2), 384-397
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referenz
- Tuning lignin properties by mild ionic-liquid-mediated selective alcohol incorporation, Chem Catalysis, 2022, 2(6), 1407-1427
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Simultaneous Generation of Methyl Esters and CO in Lignin Transformation, Angewandte Chemie, 2022, 61(40),
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
Referenz
- Chemicals from lignin by diol-stabilized acidolysis: reaction pathways and kinetics, Green Chemistry, 2022, 24(8), 3193-3207
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, 0 °C; 30 min, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.3 Solvents: Tetrahydrofuran ; 90 min, -78 °C
Referenz
- One-Pot Transformation of Lignin and Lignin Model Compounds into Benzimidazoles, European Journal of Organic Chemistry, 2022, 2022(2),
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
Referenz
- Redox-neutral photocatalytic strategy for selective C-C bond cleavage of lignin and lignin models via PCET process, Science Bulletin, 2019, 64(22), 1658-1666
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → rt
1.3 Reagents: Water
Referenz
- Hydroxylamine-mediated C-C amination via an aza-hock rearrangement, Nature Communications, 2021, 12(1),
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
1.2 Solvents: Tetrahydrofuran ; 30 min; 2 h
1.3 Reagents: Carbon dioxide
Referenz
- Molybdenum carbide, supercritical ethanol and base: Keys for unlocking renewable BTEX from lignin, Applied Catalysis, 2023, 325,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 90 min, -78 °C
Referenz
- Mechanistic insights into lignin depolymerisation in acidic ionic liquids, Green Chemistry, 2016, 18(20), 5456-5465
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 15 min, -78 °C
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 1 h, -78 °C; 10 min, -78 °C
1.3 Solvents: Tetrahydrofuran ; 30 min, -78 °C; 2 h, -78 °C; -78 °C → rt
1.4 Solvents: Water
Referenz
- Bronsted Acid Catalyzed Tandem Defunctionalization of Biorenewable Ferulic acid and Derivates into Bio-Catechol, Angewandte Chemie, 2020, 59(8), 3063-3068
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Toluene , Tetrahydrofuran ; -78 °C; 2 h, -78 °C; -78 °C → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Stepwise degradation of hydroxyl compounds to aldehydes via successive C-C bond cleavage, Chemical Communications (Cambridge, 2019, 55(7), 925-928
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Referenz
- Redox Catalysis Facilitates Lignin Depolymerization, ACS Central Science, 2017, 3(6), 621-628
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide
Referenz
- Chemoselective oxidant-free dehydrogenation of alcohols in lignin using Cp*Ir catalysts, Green Chemistry, 2016, 18(7), 2029-2036
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; 10 min, -78 °C; 1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
- Fragmentation of structural units of lignin promoted by persulfate through selective C-C cleavage under mild conditions, Organic Chemistry Frontiers, 2015, 2(9), 1066-1070
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C → rt
Referenz
- Selective aerobic alcohol oxidation method for conversion of lignin into simple aromatic compounds, United States, , ,
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Raw materials
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Preparation Products
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Bestellnummer:A917093
Bestandsstatus:in Stock
Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:01
Preis ($):293.0
Email:sales@amadischem.com
Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate Verwandte Literatur
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
94687-10-2 (Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate) Verwandte Produkte
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:94687-10-2)Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate
Reinheit:99%
Menge:1g
Preis ($):293.0